molecular formula C5H4BrClN2 B14173677 2-Bromo-6-(chloromethyl)pyrazine CAS No. 1196154-59-2

2-Bromo-6-(chloromethyl)pyrazine

Cat. No.: B14173677
CAS No.: 1196154-59-2
M. Wt: 207.45 g/mol
InChI Key: VZLDKKZGXJXHKE-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)pyrazine is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both bromine and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)pyrazine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 6-(chloromethyl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrazine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl pyrazine.

Scientific Research Applications

2-Bromo-6-(chloromethyl)pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-(chloromethyl)pyrazine exerts its effects depends on the specific application. In chemical reactions, the bromine and chloromethyl groups act as reactive sites for nucleophilic attack or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chloropyrazine: Similar structure but lacks the chloromethyl group.

    2,5-Dibromopyrazine: Contains two bromine atoms instead of a bromine and a chloromethyl group.

    2,5-Dichloropyrazine: Contains two chlorine atoms instead of a bromine and a chloromethyl group.

Uniqueness

2-Bromo-6-(chloromethyl)pyrazine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to similar compounds with only bromine or chlorine substituents.

Properties

CAS No.

1196154-59-2

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)pyrazine

InChI

InChI=1S/C5H4BrClN2/c6-5-3-8-2-4(1-7)9-5/h2-3H,1H2

InChI Key

VZLDKKZGXJXHKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Br)CCl

Origin of Product

United States

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